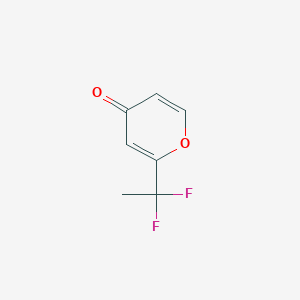
5-(Amino(phenyl)methyl)-N-ethyl-N,6-dimethylpyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Amino(phenyl)methyl)-N-ethyl-N,6-dimethylpyridin-2-amine is a complex organic compound that belongs to the class of heterocyclic amines This compound is characterized by the presence of a pyridine ring substituted with an amino group, a phenyl group, and an ethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Amino(phenyl)methyl)-N-ethyl-N,6-dimethylpyridin-2-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as in laboratory settings. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.
化学反应分析
Types of Reactions
5-(Amino(phenyl)methyl)-N-ethyl-N,6-dimethylpyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an acidic or basic medium.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reaction is usually performed in an inert atmosphere to prevent oxidation.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide). The reaction conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may lead to the formation of nitro derivatives, while reduction may yield amine derivatives. Substitution reactions can result in a wide range of products, including halogenated or alkylated derivatives.
科学研究应用
5-(Amino(phenyl)methyl)-N-ethyl-N,6-dimethylpyridin-2-amine has diverse applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, and as a catalyst in chemical reactions.
作用机制
The mechanism of action of 5-(Amino(phenyl)methyl)-N-ethyl-N,6-dimethylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with. The exact molecular targets and pathways involved vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
5-Amino-pyrazoles: These compounds are structurally similar and are used as versatile synthetic building blocks in organic synthesis.
3(5)-Substituted Pyrazoles: These compounds exhibit similar reactivity and are used in the synthesis of complex heterocyclic systems.
Pyridazines and Pyridazinone Derivatives: These compounds share similar structural features and are studied for their biological activities.
Uniqueness
5-(Amino(phenyl)methyl)-N-ethyl-N,6-dimethylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of an amino group, phenyl group, and ethyl group on the pyridine ring makes it a valuable compound for various research applications.
属性
分子式 |
C16H21N3 |
|---|---|
分子量 |
255.36 g/mol |
IUPAC 名称 |
5-[amino(phenyl)methyl]-N-ethyl-N,6-dimethylpyridin-2-amine |
InChI |
InChI=1S/C16H21N3/c1-4-19(3)15-11-10-14(12(2)18-15)16(17)13-8-6-5-7-9-13/h5-11,16H,4,17H2,1-3H3 |
InChI 键 |
ZLFAKSKLVQQWNY-UHFFFAOYSA-N |
规范 SMILES |
CCN(C)C1=NC(=C(C=C1)C(C2=CC=CC=C2)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-(Piperazin-1-yl)-2,3-dihydrothieno[3,2-c]pyridine dihydrochloride](/img/structure/B11804466.png)










